Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Physicochemical profiling Drug-likeness Scaffold selection

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS 1184435-58-2) is a heterocyclic small molecule (C₉H₆ClN₃O₂S₂, MW 287.75 g/mol) belonging to the thiazole-5-carboxylate ester family, characterized by a thiazole core bearing a 4-chloro substituent, a pyrimidin-2-ylsulfanyl group at the 2-position, and a methyl ester at the 5-position. The compound is catalogued in PubChem (CID and the ZINC database (ZINC9762032) with computed physicochemical descriptors including XLogP3 of 3.1, zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 65–119 Ų depending on the calculation method.

Molecular Formula C9H6ClN3O2S2
Molecular Weight 287.7 g/mol
CAS No. 1184435-58-2
Cat. No. B1526920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate
CAS1184435-58-2
Molecular FormulaC9H6ClN3O2S2
Molecular Weight287.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl
InChIInChI=1S/C9H6ClN3O2S2/c1-15-7(14)5-6(10)13-9(16-5)17-8-11-3-2-4-12-8/h2-4H,1H3
InChIKeyCKPAMEVLCADCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS 1184435-58-2): Chemical Identity, Class, and Procurement Baseline


Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate (CAS 1184435-58-2) is a heterocyclic small molecule (C₉H₆ClN₃O₂S₂, MW 287.75 g/mol) belonging to the thiazole-5-carboxylate ester family, characterized by a thiazole core bearing a 4-chloro substituent, a pyrimidin-2-ylsulfanyl group at the 2-position, and a methyl ester at the 5-position [1]. The compound is catalogued in PubChem (CID 54926629) and the ZINC database (ZINC9762032) with computed physicochemical descriptors including XLogP3 of 3.1, zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 65–119 Ų depending on the calculation method [2]. No direct biological activity has been reported in peer-reviewed primary literature or in ChEMBL for this specific compound as of the latest database update [2]. It is commercially available from multiple vendors (Biosynth, BLD Pharmatech, Leyan, Chem-Space) at typical purities of 95% and is classified as a versatile small-molecule scaffold and building block for medicinal chemistry and agrochemical research [1].

Why Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate Cannot Be Generically Substituted: Structural Uniqueness and the Absence of Bioisosteric Equivalence


Substitution of this compound by a generic thiazole-5-carboxylate analog or a simpler 2-(alkylthio)thiazole derivative is not scientifically justified without explicit comparative validation because three orthogonal structural features—the electron-deficient pyrimidin-2-ylsulfanyl moiety at C-2, the chlorine at C-4 enabling further cross-coupling, and the methyl ester at C-5 as a hydrolytically tunable handle—collectively define its reactivity profile and potential target engagement [1][2]. The closest commercially available comparator, methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate (CAS 1000575-04-1), replaces the pyrimidinyl ring with a simple methylthio group, resulting in a 64 Da molecular weight reduction and the loss of two nitrogen-based hydrogen bond acceptors, fundamentally altering hydrogen-bonding capacity, π-stacking potential, and lipophilicity . In the broader thiazolopyrimidine class, the connectivity—i.e., whether the thiazole and pyrimidine rings are directly fused, linked via a sulfanyl bridge, or connected through an amine at C-2—determines both synthetic accessibility and biological target selectivity; the sulfanyl-linked architecture of this compound occupies a distinct chemical space not addressable by fused thiazolopyrimidines or 2-aminothiazol-5-yl-pyrimidines [2][3].

Quantitative Differentiation Evidence for Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate Against Closest Analogs


Physicochemical Property Differentiation vs. Methyl 4-Chloro-2-(methylthio)thiazole-5-carboxylate (CAS 1000575-04-1)

The target compound differs from its closest commercially available analog, methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate (CAS 1000575-04-1), in molecular weight (287.75 vs. 223.70 g/mol), hydrogen bond acceptor count (7 vs. 3 computed), and XLogP3 (3.1 vs. an estimated lower value for the smaller methylthio analog) [1]. The replacement of –SCH₃ with –S-pyrimidin-2-yl adds two aromatic nitrogen atoms as hydrogen bond acceptors and introduces an additional heteroaromatic ring capable of π–π stacking interactions, increasing both the topological polar surface area (TPSA ~65–119 Ų vs. an estimated ~50–70 Ų for the methylthio analog) and the fraction of sp²-hybridized carbons [1]. These differences place the two compounds in distinct property space with respect to CNS MPO desirability and lead-likeness metrics, meaning they are not interchangeable as building blocks in fragment-based or property-driven medicinal chemistry campaigns .

Physicochemical profiling Drug-likeness Scaffold selection

Orthogonal Synthetic Handle Differentiation: 4-Chloro Substituent as a Cross-Coupling Site vs. Fused Thiazolopyrimidine Scaffolds

The 4-chloro substituent on the thiazole ring of the target compound provides a site for orthogonal derivatization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) that is absent in fused thiazolopyrimidine scaffolds such as thiazolo[4,5-d]pyrimidin-5,7-diol derivatives where the thiazole C-4 position is part of the ring-fusion and therefore unavailable for functionalization [1][2]. By contrast, 4-chloro-2-(1,3-thiazol-2-yl)pyrimidine (CAS 1564749-78-5; MW 197.65) places the chlorine on the pyrimidine ring rather than the thiazole, reversing the electronic activation pattern and altering the regiochemistry of any subsequent derivatization . The combination of an electrophilic C-4 chloride, a nucleophilic sulfanyl bridge, and a hydrolyzable methyl ester in the target compound constitutes three chemically distinct handles on a single scaffold, whereas the fused thiazolopyrimidine analog offers at most two reactive centers with different and more constrained geometries [1][2].

Synthetic chemistry Cross-coupling Library diversification

Scaffold Uniqueness in Screening Library Context: ZINC Database Evidence of Distinct Chemical Space Occupancy

According to the ZINC database (ZINC9762032), this compound is associated with a unique framework that has no other entries in ZINC sharing the same molecular scaffold, as confirmed by the statement 'Nothing else with this framework' under ZINC's scaffold analysis [1]. The ChEMBL 20 activity database contains no known activity for this compound, and the SEA (Similarity Ensemble Approach) predictions against ChEMBL 20 suggest potential interactions with ATP-binding cassette transporter ABCC8 (P-value 51, Max Tc 47) but no other high-confidence target predictions [1]. This combination of scaffold novelty and the absence of pre-existing activity annotations makes the compound particularly valuable for chemical biology probe discovery and high-throughput screening campaigns where scaffold hopping away from known pharmacophores is desired, in contrast to well-characterized analogs like the p38α-active 2-aminothiazol-5-yl-pyrimidine series [1][2].

Chemical space Screening library Scaffold novelty

Comparative Physicochemical Profiling Against Pyrazinyl Analog: Heterocycle Substitution Effect on Lipophilicity

Among compounds sharing the identical molecular formula C₉H₆ClN₃O₂S₂, the target compound can be differentiated from its pyrazine-based isomer, 2-[(6-chloropyrazin-2-yl)sulfanyl]-4-methyl-1,3-thiazole-5-carboxylic acid, by two key structural differences: (1) pyrimidine vs. pyrazine heterocycle attached via the sulfanyl bridge, and (2) methyl ester vs. carboxylic acid at the 5-position [1]. The pyrimidine ring positions its two nitrogen atoms at the 1,3-positions, affording a distinct hydrogen-bonding geometry compared to the 1,4-diazine arrangement in pyrazine. Additionally, the methyl ester in the target compound (vs. the free carboxylic acid in the analog) results in zero hydrogen bond donors compared to one, and a higher XLogP3 (3.1 vs. a predicted lower value for the acid form) [2]. These differences directly affect passive permeability, aqueous solubility, and plasma protein binding predictions, meaning the two isomers are not functionally interchangeable despite isomeric molecular formulae .

Lipophilicity Heterocycle design ADME prediction

Purity Specification and Vendor-Documented Handling Properties for Reproducible Procurement

The target compound is commercially supplied at a documented purity of 95% (HPLC grade at入库指导纯度值, per Leyan product specification for batch 2005326), with storage under standard conditions and a defined MDL number (MFCD12524511) enabling unambiguous lot traceability . In contrast, several structurally related thiazole-5-carboxylate building blocks (e.g., methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate) are supplied at varying purity grades (95–97%) with different analytical certification standards across vendors, introducing batch-to-batch variability risks in multi-step synthesis where intermediate purity directly affects downstream yield [1]. The compound is available in quantities from 50 mg to 1 g from multiple suppliers (Biosynth via CymitQuimica; BLD Pharmatech via Chem-Space), with documented pricing at €720/50 mg and €2,127/500 mg (Biosynth, 2025) and approximately €767/g (BLD Pharmatech), providing transparent procurement benchmarking [2].

Quality control Purity specification Procurement reproducibility

Comparison with p38α MAP Kinase Inhibitor Scaffolds: Sulfanyl-Bridged vs. 2-Aminothiazol-5-yl-pyrimidine Connectivity

The well-characterized 2-aminothiazol-5-yl-pyrimidine series reported by Lin et al. (2010) achieves p38α MAP kinase inhibition (lead compound 41 IC₅₀ = 362 nM) through a unique intramolecular nitrogen-sulfur nonbonding interaction that stabilizes the bioactive conformation, confirmed by X-ray crystallography (PDB 3NWW) [1][2]. The target compound differs critically from this series: it bears a sulfanyl (–S–) bridge linking the thiazole C-2 to the pyrimidine C-2 rather than a direct C–C bond with a 2-amino substituent on the thiazole. This connectivity reversal abolishes the N–S nonbonding interaction motif and reorients the pyrimidine ring by approximately 180° relative to the thiazole core, as can be inferred from the SMILES comparison (COC(=O)C1=C(N=C(S1)SC2=NC=CC=N2)Cl vs. the 2-amino series where the pyrimidine is directly attached at thiazole C-5) [3]. While this means the target compound is not a direct analog of established p38α inhibitors, the sulfanyl linker introduces conformational flexibility and a sulfur atom amenable to oxidation (sulfoxide/sulfone), offering a distinct chemical probe modality for investigating sulfur-mediated target interactions [3].

Kinase inhibition Scaffold hopping Structure-activity relationship

Recommended Application Scenarios for Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) Construction Utilizing Three Orthogonal Reactive Handles

The compound's three chemically distinct reactive sites—C-4 chloride for cross-coupling, the sulfanyl bridge for oxidation-state diversification (sulfoxide/sulfone), and the methyl ester for hydrolysis/amidation—make it an ideal core scaffold for diversity-oriented synthesis campaigns [1]. Unlike fused thiazolopyrimidines that restrict diversification vectors to only 1–2 positions, this scaffold enables parallel library synthesis with three independent points of variation, maximizing chemical space coverage per synthetic cycle [1][2]. For DEL construction, the methyl ester provides a DNA-attachment point after hydrolysis, the C-4 chloride permits on-DNA Suzuki coupling, and the pyrimidine ring offers additional sites for late-stage functionalization [2].

Unbiased Phenotypic Screening and Chemical Probe Discovery Leveraging Absence of Prior Biological Annotation

The ZINC-confirmed absence of any known biological activity or literature report for this compound makes it a clean starting point for unbiased high-throughput phenotypic screening [3]. In contrast to heavily annotated scaffolds such as 2-aminothiazol-5-yl-pyrimidines (which carry kinase inhibition bias), this compound carries no target-family preconception, reducing the risk of 'frequent hitter' behavior and enabling genuine novel target identification in cell-based or organismal phenotypic assays [3][4]. The SEA computational prediction of potential ABCC8 transporter interaction (P-value 51) provides a testable hypothesis but has not been experimentally validated, offering a fresh investigative avenue [3].

Agrochemical Intermediate Synthesis Exploiting Electrophilic C-4 Position for Heterocycle Elaboration

The compound's structural classification as a 'Building Block' for agrochemical research, as noted in multiple vendor catalogues, is supported by the electrophilic C-4 chlorine that enables regioselective substitution with amine, alkoxide, or thiol nucleophiles under mild conditions to generate herbicide or fungicide candidate libraries [5]. Patent literature on thiazole-substituted pyrimidine synthesis (CN108129471A) describes precisely the type of thiazole cyclization and pyrimidine cyclization methodology applicable to this scaffold class, confirming synthetic tractability for kilogram-scale intermediate production [2]. The presence of both a thiazole (common in commercial agrochemicals such as thiamethoxam) and a pyrimidine ring (found in fungicides like cyprodinil) within a single synthetic intermediate further underscores its relevance to crop protection chemistry [5].

Property-Driven Fragment-to-Lead Optimization Using Physicochemical Benchmarking Against Methylthio and Pyrazinyl Analogs

For fragment-based drug discovery programs, the compound's computed property profile (XLogP3 3.1, TPSA ~65 Ų, zero HBD, 7 HBA, MW 287.75) places it within lead-like chemical space and distinguishes it from simpler fragment analogs such as methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate (lower MW but fewer HBA) and the pyrazinyl carboxylic acid isomer (HBD = 1, altered lipophilicity) [1]. The zero HBD count of the methyl ester form is particularly advantageous for CNS drug discovery programs where minimizing hydrogen bond donors is a critical determinant of blood-brain barrier penetration, as codified in CNS MPO scoring systems . Procurement of this specific ester form, rather than the corresponding carboxylic acid, ensures the correct physicochemical starting point for lead optimization without requiring additional protective-group manipulation [1].

Quote Request

Request a Quote for Methyl 4-chloro-2-(pyrimidin-2-ylsulfanyl)-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.